molecular formula C10H22O B14479516 3-Ethyl-2-methylheptan-3-ol CAS No. 66719-37-7

3-Ethyl-2-methylheptan-3-ol

Cat. No.: B14479516
CAS No.: 66719-37-7
M. Wt: 158.28 g/mol
InChI Key: GYCRUUSYQLIIBA-UHFFFAOYSA-N
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Description

3-Ethyl-2-methylheptan-3-ol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a carbon atom in an aliphatic chain. The molecular formula of this compound is C10H22O. This compound is a colorless liquid with a mild, fruity odor and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-2-methylheptan-3-ol can be synthesized through several methods. One common method involves the Grignard reaction, where a Grignard reagent reacts with a ketone to form the desired alcohol. For example, n-butylmagnesium bromide can react with a suitable ketone under controlled conditions to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of the corresponding ketone. This process requires specific catalysts and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methylheptan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-2-methylheptan-3-ol has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methylheptan-3-ol involves its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, leading to various physiological effects. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2-methylheptan-3-ol is unique due to its specific arrangement of the ethyl and methyl groups, which influences its chemical properties and reactivity. This unique structure makes it valuable in specific chemical applications where other similar compounds may not be as effective .

Properties

CAS No.

66719-37-7

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

3-ethyl-2-methylheptan-3-ol

InChI

InChI=1S/C10H22O/c1-5-7-8-10(11,6-2)9(3)4/h9,11H,5-8H2,1-4H3

InChI Key

GYCRUUSYQLIIBA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(C(C)C)O

Origin of Product

United States

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